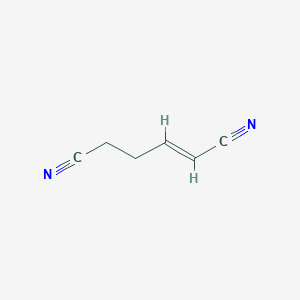

2-Hexenedinitrile

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

13042-02-9 |

|---|---|

Fórmula molecular |

C6H6N2 |

Peso molecular |

106.13 g/mol |

Nombre IUPAC |

(E)-hex-2-enedinitrile |

InChI |

InChI=1S/C6H6N2/c7-5-3-1-2-4-6-8/h1,3H,2,4H2/b3-1+ |

Clave InChI |

ZQOHAQBXINVHHC-HNQUOIGGSA-N |

SMILES |

C(CC#N)C=CC#N |

SMILES isomérico |

C(CC#N)/C=C/C#N |

SMILES canónico |

C(CC#N)C=CC#N |

Otros números CAS |

13042-02-9 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Significance of Unsaturated Dinitriles in Organic Synthesis and Materials Science

Unsaturated dinitriles are a class of organic compounds characterized by a carbon-carbon double bond in conjugation with two cyano (-C≡N) groups. fiveable.me This structural arrangement imparts unique reactivity, making them valuable building blocks in organic synthesis and versatile precursors in materials science. fiveable.meontosight.ai

In organic synthesis, the conjugated system of unsaturated dinitriles renders them susceptible to various chemical transformations, including nucleophilic additions, Michael additions, and cycloaddition reactions. fiveable.me These reactions are instrumental in constructing complex molecules and diverse nitrogen-containing heterocyclic compounds like pyridines and pyrroles. fiveable.me The nitrile groups themselves are versatile functional groups that can be converted into amines, amides, carboxylic acids, and other functionalities, further expanding their synthetic utility. rsc.org For instance, the reduction of the carbon-carbon double bond in unsaturated dinitriles is a significant transformation that yields saturated dinitriles, which are important intermediates for producing biologically active heterocyclic compounds. mdpi.com

The applications of unsaturated dinitriles extend into materials science, where they serve as monomers or precursors for the synthesis of polymers and specialty materials. ontosight.airsc.org The presence of two nitrile groups allows for the formation of polymers with unique properties. Additionally, their reactivity is harnessed in the development of advanced materials with applications in construction, aerospace, and electronics. amazon.nl

Isomeric Considerations: 2e and 2z 2 Hexenedinitrile As Distinct Research Subjects

Established Reaction Pathways for this compound Isomers

Traditional methods for synthesizing hexenedinitrile isomers have laid the groundwork for large-scale industrial production of related dinitriles. These pathways are characterized by their reliability and well-understood mechanisms.

Cyanation Reactions for Dinitrile Formation

Cyanation, the introduction of a cyanide (-CN) group into a molecule, is a fundamental method for forming nitriles. nih.gov For dinitriles like the isomers of hexenedinitrile, this often involves the reaction of a di-substituted aliphatic chain with a cyanide source.

A notable historical method for producing an isomer, 3-hexenedinitrile, involves the reaction of 1,4-dichloro-2-butene with sodium cyanide. nih.govenergy.govnih.gov This reaction, typically conducted in the presence of a copper catalyst, results in an isomeric mixture of 1,4-dicyanobutenes. nih.gov The resulting 3-hexenedinitrile is a key intermediate that can be subsequently hydrogenated to produce adiponitrile (B1665535), a vital precursor for nylon production. energy.govnih.gov

Another significant industrial cyanation reaction is the hydrocyanation of butadiene. energy.gov This process, catalyzed by nickel-based complexes, involves the addition of hydrogen cyanide (HCN) across the double bonds of 1,3-butadiene. energy.govnih.govapeiron-synthesis.com The reaction proceeds in stages, first forming pentenenitrile isomers through monohydrocyanation. energy.gov A subsequent, second hydrocyanation step yields the saturated dinitrile, adiponitrile. energy.gov While the final product is saturated, the principles of nickel-catalyzed hydrocyanation of a C4 diene are central to the synthesis of C6 dinitriles. energy.govnih.gov The efficiency and selectivity of these hydrocyanation reactions are highly dependent on the catalyst system, particularly the choice of ligands, such as phosphites or phosphines, bound to the metal center. nih.gov

Table 1: Cyanation Reaction for 3-Hexenedinitrile This table is interactive. Users can sort and filter the data.

| Precursor | Reagent | Catalyst | Product | PubChem CID (Precursor) | PubChem CID (Product) |

|---|---|---|---|---|---|

| 1,4-dichloro-2-butene | Sodium Cyanide | Copper | 3-Hexenedinitrile | 642197 | 5324708 |

Olefin Metathesis Routes to Hexenedinitriles

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and formation of carbon-carbon double bonds, often catalyzed by ruthenium or molybdenum complexes. acs.orgfishersci.se Cross-metathesis, a type of this reaction, can be employed to synthesize unsaturated dinitriles by reacting an olefin containing a nitrile group with another alkene.

Specifically, the cross-metathesis of acrylonitrile (B1666552) (H₂C=CHCN) with other olefins presents a direct route to functionalized nitriles. researchgate.net While acrylonitrile itself can be a challenging substrate for metathesis, advancements in catalyst design, such as second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts, have enabled these transformations. researchgate.netacs.orgnih.gov These reactions can be further enhanced by the addition of Lewis acids. rsc.org For instance, the cross-metathesis of a butene derivative with acrylonitrile could theoretically yield a hexenedinitrile isomer. The reaction's viability and product distribution depend heavily on the catalyst's stability and reactivity towards electron-deficient olefins like acrylonitrile. researchgate.netnih.gov This approach is particularly attractive for creating functional molecules from renewable resources, such as fatty acid derivatives. researchgate.net

Novel Approaches in this compound Synthesis

Research into the synthesis of dinitriles continues to evolve, with a focus on developing more sustainable, efficient, and selective methods. These novel approaches include drawing inspiration from biological systems and designing new, highly active catalysts.

Bio-inspired Synthetic Strategies, including Polyketide Synthase (PKS)-based approaches

Bio-inspired synthesis aims to mimic nature's enzymatic processes to create complex molecules under mild conditions. For dinitrile synthesis, a significant development is the use of aldoxime dehydratases. nih.gov These enzymes can convert α,ω-dialdoximes into linear α,ω-dinitriles. nih.gov This biocatalytic route avoids the use of highly toxic hydrogen cyanide and harsh reaction conditions typical of traditional methods. nih.gov Researchers have successfully applied this method to synthesize adiponitrile from the corresponding dialdoxime with high substrate loading and yields, demonstrating its potential for industrial application. nih.gov While not specific to this compound, this strategy establishes a biocatalytic platform for producing linear dinitriles from readily available precursors. nih.govnih.gov

Polyketide synthases (PKSs) are complex enzymes that build diverse carbon chains and are a major focus of biosynthetic engineering. easychem.orgherts.ac.uk While PKSs are known for producing a vast array of natural products, including many pharmaceuticals, their direct application to synthesize a non-natural industrial chemical like this compound is not yet established. nih.goveasychem.org However, the modular nature of PKSs offers the theoretical potential to engineer custom assembly lines for the production of specific chemical backbones, which could then be further modified to yield dinitriles. herts.ac.uk

Emerging Catalytic and Reagent Systems for Dinitrile Generation

The development of new catalysts is crucial for advancing nitrile and dinitrile synthesis. acs.org Recent progress in transition-metal-catalyzed hydrocyanation has focused on improving activity and selectivity. rsc.org Modern nickel catalysts, often utilizing bidentate phosphine (B1218219) ligands, can achieve high selectivity for desired linear nitrile products from dienes. nih.gov Palladium-based catalysts have also shown high efficacy, particularly for the hydrocyanation of certain alkenes. nih.gov

Beyond hydrocyanation, other catalytic transformations are emerging. Electrocatalytic systems using simple nickel catalysts offer a method to synthesize nitriles directly from primary alcohols and ammonia (B1221849) under mild, aqueous conditions. rsc.org Platinum-based heterogeneous catalysts are also effective for the aerobic oxidative coupling of alcohols and ammonia to form nitriles. fishersci.ca For olefin metathesis routes, specialized ruthenium catalysts have been developed that show high efficiency in the challenging cross-metathesis with acrylonitrile. apeiron-synthesis.com These advanced catalytic systems represent a move towards more environmentally benign and atom-economical synthetic routes for generating dinitriles. nih.gov

Table 2: Mentioned Compounds and their PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 5324708 (for 3-Hexenedinitrile isomer) |

| 1,4-dichloro-2-butene | 642197 (for trans isomer) |

| Sodium Cyanide | 8929 |

| Adiponitrile | 8128 |

| 1,3-butadiene | 7845 |

| Hydrogen Cyanide | 768 |

| Acrylonitrile | 7855 |

Chemical Reactivity and Mechanistic Investigations of 2 Hexenedinitrile

Reactivity of Nitrile Functional Groups in 2-Hexenedinitrile

The presence of two nitrile groups significantly influences the chemical behavior of this compound, rendering it a versatile intermediate in organic synthesis. chemblink.com These groups are strong electron-withdrawing entities, which polarizes the molecule and makes the carbon atoms of the cyano groups electrophilic.

Hydrolysis and Amidation Pathways

Nitriles, such as this compound, can undergo hydrolysis to yield carboxylic acids or amides, a reaction that can proceed under either acidic or basic conditions. openstax.orgnih.gov This process is fundamental in transforming the nitrile functionality into other valuable chemical groups. chemblink.com The hydrolysis first produces an amide, which can then be further hydrolyzed to a carboxylic acid and ammonia (B1221849) or an amine. openstax.org

The versatility of the nitrile group allows for its conversion into a variety of other functional groups, facilitating the synthesis of more complex molecules. chemblink.com For instance, the hydrolysis of the nitrile groups can lead to the formation of amides, which are important building blocks in the development of pharmaceuticals. chemblink.comnih.gov While specific studies on the amidation of this compound are not extensively detailed in the provided results, the general reactivity of nitriles suggests this pathway is a key aspect of its chemistry.

Nucleophilic Additions and Transformations

The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity is analogous to that of the carbonyl group in aldehydes and ketones. Nucleophilic addition to the carbon-nitrogen triple bond is a primary reaction pathway for nitriles.

Strong, anionic nucleophiles can add directly to the nitrile's carbon atom, forming an intermediate imine salt. Weaker, neutral nucleophiles typically require acid catalysis to activate the nitrile group. Protonation of the nitrogen atom increases the electrophilicity of the carbon, making it more susceptible to nucleophilic attack. The nitrile groups in this compound are highly reactive in nucleophilic substitution reactions, which is a key feature of its synthetic utility. chemblink.com

Reactivity of the Alkene Moiety in this compound

The carbon-carbon double bond in this compound introduces another site of reactivity, allowing for a range of addition and functionalization reactions. smolecule.com The stereochemistry of this double bond, particularly in the (2E)- configuration where the larger substituents are on opposite sides, can influence the regioselectivity and stereoselectivity of these reactions. ontosight.ai

Hydrogenation Studies and Derivative Formation

The alkene moiety of this compound can be hydrogenated, a process that adds two hydrogen atoms across the double bond to form a saturated alkane. libretexts.org This reaction is typically carried out in the presence of a metal catalyst such as palladium, platinum, or nickel. libretexts.org The hydrogenation of 3-hexenedinitrile is a known pathway to produce adiponitrile (B1665535), a precursor to nylon. wikipedia.org

Interestingly, studies have shown that the alkene functionality in trans-3-hexenedinitrile can be resistant to hydrogenation under certain conditions, particularly in the presence of specific iridium catalysts. acs.org Density Functional Theory (DFT) calculations have indicated that the iridium center preferentially interacts with the nitrile group over the alkene, which reduces the likelihood of alkene hydrogenation. acs.org In some catalytic systems, the presence of a base is required to activate the catalyst for the conjugate reduction of α,β-unsaturated nitriles. researchgate.net

Cycloaddition Reactions

Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org The alkene portion of this compound can participate in such reactions. For example, [2+2] cycloadditions are a potential reaction pathway. The stereochemistry of the double bond in this compound, specifically the (2E)- configuration, can direct the formation of particular stereoisomers in cycloaddition reactions. ontosight.ai

While specific examples of cycloaddition reactions involving this compound are not extensively detailed in the provided results, the general principles of cycloaddition chemistry suggest its potential to form various cyclic compounds. wikipedia.org These reactions are a powerful tool in organic synthesis for constructing ring systems. wikipedia.org

Silylation Reactions and Functionalization

Silylation, the addition of a silicon-containing group, is a method for functionalizing alkenes. Research has shown that 2-alkenenitriles can react with iodosilanes in the presence of triethylamine (B128534) to produce 2-silyl-2-alkenenitriles. oup.com This reaction provides a route to cyano-substituted vinylsilane derivatives. oup.com

A study on the silylation of 3-butenenitrile (B123554) with trimethylsilyl (B98337) iodide and triethylamine resulted in the formation of an α-silylated 2-alkenenitrile. oup.com The reactivity of the halosilane is a key factor, with iodosilanes being more reactive than bromosilanes or chlorosilanes under the studied conditions. oup.com This method allows for the direct synthesis of new alkenylsilanes under relatively mild conditions. nih.gov

Derivatives of 2 Hexenedinitrile: Synthesis and Advanced Applications

Synthesis of Functionalized 2-Hexenedinitrile Derivatives

The unique chemical structure of this compound, characterized by a carbon-carbon double bond and two nitrile groups, allows for a variety of chemical transformations to produce functionalized derivatives. These derivatives are valuable intermediates in organic synthesis. Research has demonstrated several methods to introduce new functional groups onto the this compound backbone.

One notable method is the silylation of alkenenitriles. The reaction of 2- or 3-alkenenitriles with iodosilanes, such as trimethylsilyl (B98337) iodide, in the presence of an organic base like triethylamine (B128534), yields 2-silyl-2-alkenenitriles. This process provides a direct route to cyano-substituted vinylsilane derivatives, which are versatile reagents in further organic syntheses.

Another example of functionalization is the addition of a thioether group. This compound can react with a thiol, such as phenylmethanethiol (benzyl mercaptan), in the presence of a base like sodium hydride. This reaction results in the addition of a benzylthio group to the hexene chain, creating a new functionalized derivative with potential applications in the synthesis of more complex molecules, including those with biological activity. For instance, a derivative of this compound has been used as a starting material in the synthesis of a 3-(benzylthio)hexane-l,6-bis(5-butylbiguanide) dihydrochloride, a complex bisbiguanide compound.

Table 1: Examples of Synthesis Reactions for Functionalized this compound Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Functional Group Added |

|---|---|---|---|---|

| 2- or 3-Alkenenitrile | Iodosilane (e.g., Me₃SiI) | Triethylamine (Et₃N) | 2-Silyl-2-alkenenitrile | Silyl Group |

| This compound | Phenylmethanethiol | Sodium Hydride | 3-(Benzylthio)hexanedinitrile | Benzylthio Group |

Role of this compound Derivatives in Specialty Chemical Synthesis

Derivatives of this compound serve as crucial building blocks in the synthesis of a wide range of specialty chemicals, including pharmaceuticals and agrochemicals. The reactivity of the nitrile groups and the carbon-carbon double bond allows for their conversion into various other functional groups, making them versatile intermediates.

The nitrile groups can undergo hydrolysis to form carboxylic acids or amides, or they can be reduced to produce primary amines. These transformations are fundamental in building the complex molecular architectures required for many specialty chemicals. For example, the amine derivatives of hexenedinitrile can be used to construct polycyclic and heterocyclic compounds, which are common scaffolds in medicinal chemistry.

A specific application is in the synthesis of bisbiguanide compounds. As mentioned, a this compound derivative is a precursor in a multi-step synthesis to produce a complex bisbiguanide, a class of compounds known for their antiseptic properties. This highlights the role of functionalized hexenedinitriles in creating molecules with specific, high-value applications. Furthermore, derivatives are employed in the production of dyes and additives for rubber.

Polymeric and Material Precursors derived from this compound

This compound and its isomers are significant precursors in the field of materials science, particularly for the production of polymers. The most prominent industrial application is its role as an intermediate in the synthesis of adiponitrile (B1665535), a key raw material for Nylon 6,6.

The common industrial process involves the reaction of 1,4-dichloro-2-butene with sodium cyanide, which produces a mixture of dicyanobutene (B1295797) isomers, including 3-hexenedinitrile. This mixture is then hydrogenated to yield adiponitrile (hexanedinitrile). Subsequently, adiponitrile is hydrogenated further to produce hexamethylenediamine (B150038), one of the two monomers required to manufacture Nylon 6,6, a widely used engineering thermoplastic.

Beyond its role as a precursor to nylon, the conjugated structure of this compound allows it to participate directly in polymerization reactions. The presence of polar nitrile groups can be exploited to enhance the physical properties of the resulting polymers, such as increasing their strength, thermal stability, and resistance to chemical degradation.

In more specialized applications, 3-hexenedinitrile has been used in the creation of functional composite materials. For example, it has been co-polymerized with acrylonitrile (B1666552) onto a chitosan/bentonite composite. This process, followed by chemical modification of the nitrile groups into amidoxime (B1450833) groups, yields a novel adsorbent material designed for specific environmental remediation applications. This demonstrates the versatility of hexenedinitrile in creating advanced materials with tailored functionalities.

Table 2: Applications of this compound in Material Synthesis

| Application | Intermediate Product | Final Product/Material | Key Properties/Use |

|---|---|---|---|

| Polymer Production | Adiponitrile | Nylon 6,6 | High-strength engineering thermoplastic |

| Functional Composites | Poly(acrylonitrile-co-3-hexenedinitrile) | Amidoxime-functionalized adsorbent | Adsorption of specific ions |

Computational and Theoretical Studies of 2 Hexenedinitrile

Quantum Mechanical Investigations

Quantum mechanical (QM) methods, which solve the Schrödinger equation, are fundamental to elucidating the electronic structure and energetics that govern the reactivity of molecules like 2-hexenedinitrile. researchgate.net

While specific, in-depth published studies on the electronic structure of this compound are not prevalent, its characteristics can be understood through the application of standard quantum mechanical methods like Density Functional Theory (DFT). ijcce.ac.irmdpi.com DFT is a versatile method for investigating the electronic properties of molecules, providing insights into electron distribution and molecular orbitals. ijcce.ac.irmdpi.com

For this compound, the electronic structure is dominated by the interplay between the carbon-carbon double bond and the two electron-withdrawing nitrile (-C≡N) groups. This arrangement creates a conjugated π-system. Calculations of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting reactivity. The energy and shape of these orbitals would indicate the likely sites for nucleophilic or electrophilic attack. The delocalization of electrons across the conjugated system, influenced by the polar nitrile groups, is a key feature that can be analyzed through Natural Bond Orbital (NBO) analysis to understand charge distribution and hyperconjugative interactions. ijcce.ac.ir

Quantum mechanical modeling, particularly using DFT, is instrumental in mapping the reaction pathways and calculating the energetics of reactions involving dinitriles. This is highly relevant to the industrial synthesis of adiponitrile (B1665535), a key precursor for nylon, which involves related hexenedinitrile isomers. wikipedia.org

Detailed DFT studies have been conducted on the nickel-catalyzed hydrocyanation of butadiene, the foundational process for producing precursors to adiponitrile. researchgate.netmdpi.comrsc.org These computational models elucidate the mechanism, identify key intermediates, and determine the rate-determining steps for the formation of linear and branched pentenenitriles. researchgate.netmdpi.com For example, DFT calculations have been used to propose reasonable mechanisms that explain the high selectivity towards the linear 3-pentenenitrile (B94367) when using specific phosphine (B1218219) ligands. researchgate.netmdpi.com The models can explain how factors like the bite angle of ligands on the nickel catalyst influence the energy barriers of different pathways, thereby controlling the product distribution. researchgate.net

Furthermore, DFT calculations have been used to model the thermodynamics of catalyst-substrate interactions for trans-3-hexenedinitrile in the context of Signal Amplification by Reversible Exchange (SABRE), a hyperpolarization technique. acs.orgnih.gov These studies assess the relative stability of different catalyst complexes, predicting which isomers are more thermodynamically stable and how substrates interact with the catalyst center. acs.org

Electronic Structure Analysis

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations extend beyond quantum mechanics to explore the physical behavior of molecules, including their three-dimensional shapes and bulk properties. wikipedia.orgrsc.org

This compound exists as stereoisomers, which are compounds with the same molecular formula and connectivity but different spatial arrangements of atoms. nih.gov Due to the double bond, it can exist as (E) and (Z) (or trans and cis) isomers. The specific stereochemistry plays a critical role in the molecule's chemical behavior and reactivity. researchgate.net

Predicting the thermophysical properties of chemicals is crucial for process design and engineering. Advanced models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) are used for this purpose. wikipedia.org Recently, these models have been integrated with machine learning to predict properties directly from a molecule's structure represented as a SMILES string. chemrxiv.org

However, this compound has been identified as a challenging case for such predictive models. A study utilizing a transformer-based machine learning architecture integrated with the PC-SAFT equation of state found that the model failed to distinguish between the (E) and (Z) isomers of this compound. This is a significant challenge, as the isomers have different experimentally determined properties, such as vapor pressure. The difficulty in differentiation highlights the subtleties in molecular structure that advanced predictive models must capture to be broadly accurate. chemrxiv.org

The following table presents data for the (E) and (Z) isomers of this compound, illustrating the measurable differences that computational models aim to predict.

| Property | (Z)-2-Hexenedinitrile | (E)-2-Hexenedinitrile |

|---|---|---|

| Molecular Weight | 106.13 g/mol | 106.13 g/mol |

| Topological Polar Surface Area | 47.6 Ų | 47.6 Ų |

| Complexity | 141 | 141 |

Conformation and Stereoisomerism Studies

Machine Learning and AI in this compound Research

Property Prediction Challenges and Solutions for Stereoisomers

The presence of a carbon-carbon double bond in this compound gives rise to stereoisomers, specifically geometric isomers (cis/trans or E/Z), which can have distinct physical and chemical properties. Predicting these properties accurately presents a significant computational challenge.

A significant challenge in computational chemistry is the ability of models to differentiate between stereoisomers when predicting thermophysical properties. Standard molecular representations may not capture the subtle structural differences, leading to inaccurate predictions. However, advanced models are being developed to address this issue.

One such solution is the SPT-PC-SAFT model , a machine learning architecture that predicts thermodynamic properties from Simplified Molecular-Input Line-Entry System (SMILES) codes. nih.gov This model has demonstrated the capability to distinguish between stereoisomers and accurately predict their behavior. nih.gov For example, in a study assessing the model's performance, this compound was used as an example alongside other molecules with stereoisomers. The research highlighted that the different polarities of cis and trans isomers can result in measurably different vapor pressures, a distinction the SPT-PC-SAFT model can successfully predict. nih.gov

| Isomer Pair Example | Key Differentiating Property | Computational Solution |

|---|---|---|

| cis- and trans-2-Hexenedinitrile | Vapor Pressure (due to different polarity) | SPT-PC-SAFT model accurately predicts behavior based on SMILES representation. nih.gov |

| cis- and trans-Stilbene | Vapor Pressure (due to different polarity) | The model can differentiate between these isomers for property prediction. nih.gov |

| cis- and trans-1,1,1,4,4,4-Hexafluorobutene | Vapor Pressure | The model successfully predicts different vapor pressures for the isomers. nih.gov |

The ability of such models to handle stereoisomers is crucial for the accurate design of separation processes and for predicting the reaction kinetics where one isomer may react differently than another.

Retrobiosynthesis and Pathway Design Algorithms for Chemical Synthesis

Retrobiosynthesis is a computational approach that designs novel biosynthetic pathways for producing target chemicals. This method works by recursively breaking down the target molecule into simpler precursors until a starting material available in a host organism is reached.

The automated retrobiosynthesis tool, Biosynth Pipeline , has been developed to integrate the capabilities of multifunctional type I polyketide synthases (PKSs) with monofunctional enzymes to propose synthetic routes. nih.gov PKSs are valuable for building carbon backbones, while monofunctional enzymes can perform specific chemical decorations. nih.gov this compound was among a set of diverse molecules used to test the efficacy of the Biosynth Pipeline. nih.gov The platform successfully generated potential PKS-based pathways for its synthesis. nih.gov

The general architecture of the Biosynth Pipeline involves two main components:

RetroTide : This component first attempts to design a chimeric PKS to synthesize the carbon skeleton of the target molecule. nih.gov

DORAnet : If the target cannot be synthesized by PKSs alone, DORAnet is used to perform subsequent enzymatic modifications on the PKS product to reach the final target chemical. nih.gov

A notable challenge for many retrobiosynthesis tools is the reliable prediction of the correct stereoisomer for both known and novel reactions. nih.gov While Biosynth Pipeline has shown success in pathway design for molecules like this compound, future developments aim to incorporate cheminformatics tools capable of applying stereochemistry-aware reaction templates to address this limitation. nih.gov

Advanced Spectroscopic and Analytical Research on 2 Hexenedinitrile

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation and for probing reaction mechanisms. nih.gov However, its inherent low sensitivity can be a limiting factor. acs.org Recent advancements in hyperpolarization techniques have been applied to overcome this challenge for nitriles.

Signal Amplification by Reversible Exchange (SABRE) is a hyperpolarization technique that dramatically enhances NMR signals without chemically altering the target molecule. nih.gov The method transfers the spin order from para-hydrogen to a substrate temporarily bound to a metal complex. nih.gov This strategy has been successfully extended to polarize various nitriles, including propionitrile, benzylnitrile, benzonitrile, and trans-3-hexenedinitrile, demonstrating the generality of the approach. nih.govwhiterose.ac.ukacs.org

The process utilizes an iridium-based catalyst, such as [Ir(IMes)(COD)Cl] (where IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazole-2-ylidene and COD = 1,5-cyclooctadiene), which activates para-hydrogen. nih.govnih.gov The substrate, in this case, trans-3-hexenedinitrile, reversibly binds to the iridium center, allowing for the transfer of polarization through the J-coupling network. nih.govnih.gov This temporary interaction leads to a substantial, non-Boltzmann nuclear spin distribution in the dissociated, free substrate, resulting in greatly amplified signals in the NMR spectrum. nih.gov

Studies on analogous nitriles like acetonitrile (B52724) have shown that the presence of a co-ligand, such as pyridine (B92270), can significantly boost signal enhancement. nih.govnih.govacs.org For acetonitrile, the ¹H NMR signal was enhanced 8-fold with the [Ir(H)₂(IMes)(MeCN)₃]⁺ catalyst, but this increased to 20- and 60-fold when the active catalyst was changed to [Ir(H)₂(IMes)(py)₂(MeCN)]⁺ by adding pyridine or deuterated pyridine, respectively. nih.govnih.gov While specific enhancement factors for trans-3-hexenedinitrile are part of this broader study, the work confirms its successful polarization, paving the way for its detection at very low concentrations. nih.govnih.gov

Beyond signal enhancement, SABRE and NMR spectroscopy serve as powerful tools for investigating reaction mechanisms. The hyperpolarization transfer is mediated by a transient iridium complex where both para-hydrogen-derived hydrides and the nitrile substrate are co-ligated. nih.gov The efficiency of this transfer depends on the lifetime of the active catalyst and the scalar (J-coupling) network within it. acs.orgacs.org

For related nitriles, detailed NMR studies, including ¹H-¹H COSY and EXSY experiments, have elucidated the structure and dynamics of these catalytic intermediates. whiterose.ac.uk For example, with acetonitrile and pyridine, the formation of cis,cis-[Ir(H)₂(IMes)(MeCN)(py)₂]Cl was identified as a more efficient catalyst for hyperpolarization than the species formed without pyridine. whiterose.ac.uk In this complex, the two hydride ligands are magnetically inequivalent, and they show spin-spin coupling to the trans-ligands (acetonitrile and pyridine), confirming that polarization is transferred via the J-coupling network. whiterose.ac.uk DFT calculations have further supported these experimental findings, showing the identified intermediate to be thermodynamically stable. whiterose.ac.uk

These mechanistic insights are crucial for optimizing the SABRE technique for specific substrates like trans-3-hexenedinitrile. nih.govacs.org By understanding the ligand exchange rates and the stability of the active catalyst, the experimental conditions can be fine-tuned to maximize the polarization transfer and achieve the highest possible signal enhancements. whiterose.ac.uk

Hyperpolarization Techniques (SABRE) for Enhanced Signal Detection of trans-3-Hexenedinitrile

X-ray Crystallography and Solid-State Structural Analysis, exemplified by (E)-3-Hexenedinitrile

X-ray diffraction is a primary method for determining the atomic and molecular structure of a crystal. In the context of (E)-3-Hexenedinitrile, also known as trans-3-hexenedinitrile, its application has been demonstrated in the characterization of materials synthesized from it.

trans-3-Hexenedinitrile has been used as a monomer for the synthesis of Covalent Triazine Frameworks (CTFs). membranejournal.or.krugent.be These porous organic frameworks are created through an ionothermal process involving the trimerization of nitrile groups into hexagonal triazine rings, typically using a Lewis acid catalyst like ZnCl₂ at high temperatures (400-500 °C). membranejournal.or.kr

The structural properties of the resulting hexene-CTFs were analyzed using Powder X-ray Diffraction (PXRD). membranejournal.or.krugent.be The PXRD patterns confirmed the crystallinity of the frameworks, although higher concentrations of ZnCl₂ led to a more amorphous nature. membranejournal.or.kr This analysis, supported by scanning and transmission electron microscopy (SEM/TEM), provides indirect solid-state structural information, revealing how the dinitrile monomer arranges into a larger, porous network. membranejournal.or.kr The olefin functionality from the hexenedinitrile is incorporated into the stable, porous structure, making these materials suitable for applications like selective gas adsorption. ugent.be

Spectroscopic Characterization of Reaction Intermediates

The characterization of transient reaction intermediates is critical for understanding reaction pathways. In the study of trans-3-hexenedinitrile with SABRE, the key intermediates are the iridium complexes responsible for the polarization transfer. nih.gov Spectroscopic techniques, primarily NMR, have been instrumental in identifying and characterizing these species. acs.orgwhiterose.ac.uk

In related systems, the oxidative addition of para-hydrogen to the iridium precursor forms dihydride complexes. acs.org For example, when pyridine is used as a co-ligand with acetonitrile, the intermediate cis,cis-[Ir(H)₂(IMes)(MeCN)(py)₂]Cl is formed. whiterose.ac.uk Its ¹H NMR spectrum shows distinct, hyperpolarized signals for the two magnetically inequivalent hydride ligands at δ -20.56 and δ -22.12. whiterose.ac.uk The exchange dynamics of the ligands on and off this complex can be monitored using 2D EXSY NMR, providing rate constants for ligand dissociation, a crucial parameter for efficient SABRE. whiterose.ac.uk

The ability to detect and characterize these low-concentration, transient intermediates is a direct benefit of the hyperpolarization phenomenon itself. acs.org The enhanced signals of the hydride ligands and the bound substrates allow for detailed structural and dynamic investigation of species that would otherwise be difficult or impossible to observe. acs.org

Advanced Applications in Chemical Research

Role as a Building Block in Complex Molecule Construction

2-Hexenedinitrile serves as a versatile building block in organic synthesis, primarily due to the reactivity of its nitrile groups and its carbon backbone. chemblink.comontosight.ai One of the most significant industrial applications of hexenedinitrile isomers is as a key intermediate in the production of adiponitrile (B1665535) ((CH₂)₄(CN)₂). marketpublishers.comnih.gov Adiponitrile is a precursor to hexamethylenediamine (B150038), a monomer used in the synthesis of nylon-6,6. marketpublishers.comwikiwand.com The historical synthesis route involves the reaction of 1,4-dichloro-2-butene with sodium cyanide to produce 3-hexenedinitrile, which is then hydrogenated to yield adiponitrile. marketpublishers.comwikiwand.comwikipedia.org

Beyond its role in polymer production, this compound is utilized in the synthesis of a variety of other complex molecules. chemblink.comontosight.ai Its functional groups can be chemically modified through reactions like hydrolysis and reduction to introduce new functionalities, such as carboxylic acids, amides, or amines. chemblink.com These transformations make it a valuable precursor for the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. chemblink.comontosight.aiontosight.ai

The stereochemistry of this compound, specifically the (2E)- configuration, is a critical factor that influences its chemical behavior and reactivity. ontosight.ai This specific spatial arrangement of the nitrile groups relative to the double bond can direct the regioselectivity and stereoselectivity of cycloaddition reactions, leading to the formation of specific stereoisomers. ontosight.ai This control is essential in the synthesis of complex molecules where a precise three-dimensional structure is required for biological activity or material function. ontosight.ai Cycloaddition reactions, such as the Diels-Alder or [2+2+2] cycloadditions, are powerful methods for constructing cyclic and heterocyclic frameworks, and the defined geometry of (2E)-hex-3-enedinitrile makes it a predictable and useful component in these synthetic strategies. ontosight.aiwikipedia.orgrsc.org

Integration in Novel Materials Development

The bifunctional nature of this compound, possessing both alkene and nitrile groups, allows for its integration into various novel materials, including porous materials for separation technologies and specialized polymers.

A significant application of this compound in materials science is its use as a monomer for the synthesis of Covalent Triazine Frameworks (CTFs). membranejournal.or.krrsc.orgugent.be CTFs are a class of porous organic polymers known for their high thermal and chemical stability, which makes them suitable for applications in gas storage and separation. membranejournal.or.krrsc.org

Specifically, trans-3-hexenedinitrile has been used to prepare a novel hexene-covalent triazine framework (hexene-CTF) through an ionothermal process involving heating with zinc chloride (ZnCl₂). membranejournal.or.krrsc.org This process causes the trimerization of the nitrile groups into a network of triazine rings, forming a porous structure. membranejournal.or.krugent.be The resulting hexene-CTF is the first example of a porous organic polymer based on an aliphatic olefin-type monomer and has demonstrated high performance in the separation of C₂ hydrocarbons (acetylene and ethylene) from methane (B114726) (C₁). rsc.org

The presence of the unsaturated double bonds within the CTF's framework enhances the interaction with unsaturated gas molecules like ethylene (B1197577) and acetylene (B1199291) through π-π interactions. rsc.org This leads to a higher adsorption capacity for these gases compared to saturated gases like methane, resulting in high C₂/C₁ selectivity. rsc.org The porosity and surface area of the hexene-CTF can be tuned by varying the synthesis conditions, such as temperature and the monomer-to-catalyst ratio. membranejournal.or.krrsc.org This tunability allows for the optimization of the material's properties for specific separation applications, offering a low-energy alternative to traditional distillation methods for hydrocarbon separation. rsc.org

The table below summarizes the synthesis conditions and resulting properties of various hexene-CTFs developed for gas separation.

| Material Name | Synthesis Temperature (°C) | Monomer:ZnCl₂ Ratio | BET Surface Area (m²/g) | Acetylene Uptake (mmol/g at 0°C, 1 bar) |

| hexene-CTF_400_1 | 400 | 1:1 | 630 | 3.85 |

| hexene-CTF_500_1 | 500 | 1:1 | 850 | 3.50 |

| hexene-CTF_500_10 | 500 | 1:10 | 1200 | 3.20 |

Data sourced from research on aliphatic hexene-covalent triazine frameworks. rsc.org

The conjugated diene structure present in 3-hexenedinitrile enables it to participate in polymerization reactions, allowing for its incorporation into various polymer chains. chemblink.com The presence of nitrile groups can introduce polarity into the polymer, which can enhance properties such as solubility, strength, and chemical resistance. chemblink.com

One example of its use in polymerization is the in-situ intercalative polymerization of acrylonitrile (B1666552) (AN) with 3-hexenedinitrile (3-HDN) to create a novel adsorbent material. In one study, a poly(amidoxime)-grafted-chitosan/bentonite composite was prepared using this method, with ethylene glycol dimethacrylate as a cross-linking agent. The incorporation of both AN and 3-HDN increased the number of nitrile groups available for conversion to amidoxime (B1450833) groups, which are effective at adsorbing uranium(VI) from seawater.

Additionally, 3-hexene-dinitrile has been identified as a dimer formed during the thermal chain scission of polyacrylonitrile (B21495) (PAN) during pyrolysis. researchgate.net While not a direct polymerization with another monomer, this indicates its role in the thermal behavior and degradation pathways of nitrile-containing polymers. A patent for electrolytes in lithium-ion secondary batteries also lists 2-hexenenitrile among other unsaturated nitriles as a potential component, which could be involved in polymerization processes to enhance battery performance. google.com

Porous Materials and Separation Technologies, exemplified by CTF materials for gas separation

Bio-Inspired Chemical Synthesis Platforms

Recent advancements in synthetic biology have opened up new, bio-inspired routes for the production of chemicals. biorxiv.org One such innovative approach involves the use of computational platforms to design biosynthetic pathways for target molecules, including this compound. biorxiv.org

The Biosynth Pipeline is an automated retrobiosynthesis tool that integrates the functions of multifunctional type I polyketide synthases (PKSs) and monofunctional enzymes to create novel biosynthetic pathways. biorxiv.org PKSs are large, modular enzymes that naturally synthesize a wide variety of complex organic molecules (polyketides) from simple acyl-CoA precursors. nih.govmdpi.com By combining modules from different PKSs, it is possible to create chimeric enzymes that produce non-natural polyketides. utexas.edu

In a demonstration of its capabilities, the Biosynth Pipeline was used to design a potential biosynthetic route for this compound. biorxiv.org The platform works by first using a component called RetroTide to design a chimeric PKS that can assemble the carbon backbone of the target molecule. Then, another component, DORAnet, suggests subsequent enzymatic modifications to achieve the final chemical structure. biorxiv.org This in silico demonstration highlights the potential for using engineered microorganisms to produce this compound and other valuable chemicals from simple biological feedstocks, moving away from traditional petrochemical-based synthesis. biorxiv.org This approach is a key part of the broader effort to develop more sustainable and environmentally benign manufacturing processes. biorxiv.org

Sustainable Chemistry and Green Synthesis Initiatives

This compound is connected to several green and sustainable chemistry initiatives, both in its production and its subsequent chemical transformations. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. conicet.gov.ar

One area of research that aligns with green chemistry principles is the valorization of renewable resources, such as vegetable oils. conicet.gov.ar Cross-metathesis reactions involving unsaturated fatty acid methyl esters (derived from plant oils) and 3-pentenenitrile (B94367) can be used to produce valuable bifunctional compounds. A side reaction in this process is the self-metathesis of 3-pentenenitrile, which yields 3-hexenedinitrile. conicet.gov.ar This highlights a potential route to this compound that utilizes renewable feedstocks.

Furthermore, the chemical transformations of the nitrile groups in this compound can be performed using green catalytic methods. For instance, the hydrolysis of nitriles to carboxylic acids, a key step in creating building blocks for other syntheses, traditionally requires harsh acidic or basic conditions. nih.gov Biocatalysis, using enzymes such as nitrilases, offers a green alternative. These enzymes can catalyze the hydrolysis of nitriles under mild conditions (neutral pH and ambient temperature), reducing energy consumption and the formation of unwanted byproducts. nih.gov The use of such biocatalysts represents a more sustainable pathway for converting this compound into other valuable chemical intermediates. nih.gov

These examples demonstrate the potential for integrating this compound into more sustainable chemical value chains, from its synthesis using renewable resources to its conversion via environmentally friendly catalytic processes.

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Reactivity Profiles for 2-Hexenedinitrile

While the fundamental reactivity of nitriles is well-documented—primarily involving their conversion to amines, amides, and carboxylic acids—the specific reactivity profile of this compound remains largely uncharted territory. rsc.org The presence of both a carbon-carbon double bond and two nitrile functionalities within a single six-carbon chain creates a platform for complex and potentially novel chemical transformations.

Future research will likely focus on:

Selective Functionalization: Developing reactions that can selectively target either the alkene or one of the nitrile groups, leaving the other functionalities intact for subsequent transformations.

Cyclization Reactions: Investigating intramolecular reactions to form various nitrogen-containing heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and materials science.

Polymerization Studies: Exploring the potential of this compound as a monomer or co-monomer in polymerization reactions to create novel polymers with unique thermal and mechanical properties.

Michael Additions: Utilizing the unsaturated nature of the molecule in Michael addition reactions, a powerful tool for carbon-carbon bond formation. rsc.org Research into how the electron-withdrawing nitrile groups activate the double bond for such reactions could lead to new synthetic pathways.

Development of Highly Selective Catalytic Systems for Dinitrile Transformations

The transformation of dinitriles into valuable products like diamines and diacids is a cornerstone of the polymer industry, with the hydrogenation of adiponitrile (B1665535) to hexamethylenediamine (B150038) being a prime example. wikipedia.org The development of next-generation catalysts is crucial for improving the efficiency, selectivity, and environmental footprint of these processes.

Emerging research in this area includes:

Earth-Abundant Metal Catalysts: There is a significant push to replace expensive and rare noble metal catalysts (like ruthenium and palladium) with catalysts based on earth-abundant metals such as iron, manganese, and copper. rsc.orgmdpi.com Recent studies have shown remarkable success, such as a copper-based system that achieves over 99% yield for dinitrile synthesis from cyclic ketones and a manganese-pincer complex for the base-free addition of nitriles. rsc.orgnih.govresearchgate.net

Biocatalytic Systems: The use of enzymes like nitrilases, nitrile hydratases, and amidases offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.gov These biocatalysts operate under mild conditions and can perform enantioselective transformations, which is particularly valuable for synthesizing chiral molecules and bioactive compounds. nih.gov Research into the desymmetrization of prochiral dinitriles is a promising application of this technology. nih.gov

Heterogeneous Catalysts: Developing solid-phase catalysts that can be easily separated from the reaction mixture and reused is a key goal for sustainable industrial processes. Iron-based heterogeneous catalysts are showing promise in a variety of organic transformations, including C-H activation and C-C coupling reactions. mdpi.com

A comparative look at recent catalytic achievements for dinitrile synthesis highlights the rapid progress in this field.

| Catalyst System | Substrate | Product | Yield | Key Advantage |

| Copper/1,10-phenanthroline | Cyclohexanone | Adiponitrile | >99% | High yield under mild conditions with O₂ as oxidant. nih.govresearchgate.net |

| PNP-Manganese Pincer Complex | Saturated + Unsaturated Nitriles | Glutaronitrile Derivatives | Good to Excellent | Base-free, atom-economical C-C bond formation. rsc.org |

| Noble Metal Catalysts | Cyclohexanol | Adiponitrile | ~83% | High reactivity for specific substrates. nih.gov |

| OxdB Enzyme | 1,4-Dicyano-2-butene | Adiponitrile | High | Green chemistry, high selectivity in aqueous media. |

Integration with Advanced Manufacturing Technologies for Scalable Synthesis

Translating laboratory-scale syntheses into large-scale industrial production requires the integration of advanced manufacturing technologies. For this compound, this involves developing robust and continuous processes that are both cost-effective and environmentally sound.

Key areas of development include:

Flow Chemistry: Moving from traditional batch reactors to continuous flow systems can offer superior control over reaction parameters, improved safety, and higher throughput. This is particularly relevant for potentially energetic reactions involving nitriles.

Membrane Technology: The use of advanced membranes for product separation and catalyst recovery is a promising avenue. researchgate.net Interfacial polymerization is one scalable method for fabricating such membranes. researchgate.net

Automated Process Control: Implementing real-time monitoring and automated control systems can optimize reaction conditions, maximize yield, and ensure consistent product quality, paving the way for more efficient and scalable synthesis.

Bridging Computational Predictions with Experimental Validation for Isomeric Properties

The "this compound" designation can refer to several isomers (e.g., cis/trans isomers, or isomers with different double bond positions like 3-hexenedinitrile). nih.govnih.gov Each isomer will possess distinct physical, chemical, and electronic properties. Computational chemistry provides powerful tools to predict these properties before engaging in extensive lab work.

This research direction involves a synergistic loop of:

Computational Modeling: Using methods like Density Functional Theory (DFT) to predict the geometries, stabilities, and reactivity (e.g., HOMO/LUMO energy levels) of different this compound isomers. Advanced simulations can also model spectroscopic signatures (NMR, IR) and potential reaction pathways. acs.org

Experimental Validation: Synthesizing the specific isomers and using analytical techniques (NMR, X-ray crystallography) to validate the computational predictions. acs.org This iterative process, where experimental results refine computational models, accelerates the discovery and optimization of isomers with desirable properties for specific applications. nih.gov This approach is part of a broader trend in using in silico methods to screen new chemicals and predict their activity profiles. nih.gov

Expanding Biosynthetic Pathways for this compound and its Analogues

Synthetic biology is emerging as a powerful tool for producing chemicals from renewable feedstocks, offering a sustainable alternative to petroleum-based synthesis. While nature may not have a direct pathway to this compound, researchers are now able to design and build artificial biosynthetic routes.

A key development in this area is the creation of computational platforms like Biosynth Pipeline , which can design novel production pathways from the ground up. biorxiv.org This system has already proposed a potential biosynthetic route for this compound by:

Using chimeric polyketide synthases (PKSs) to construct the carbon backbone.

Employing monofunctional enzymes for post-PKS modifications to install the nitrile groups. biorxiv.org

This represents a significant leap forward, moving beyond relying on naturally existing pathways to truly engineering biology for chemical production. biorxiv.org Future work will focus on the experimental implementation of these computationally designed pathways in microbial hosts like E. coli or yeast, optimizing enzyme expression and metabolic flux to achieve viable production titers. This approach builds on established knowledge of metabolic pathways like the hexosamine biosynthesis pathway and the successful use of enzymes for nitrile transformations. nih.govnih.gov

Q & A

Q. How should researchers report contradictory findings in publications on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.